(1R,2R)-1,2-Dichlorocyclopropane
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Overview
Description
(1R,2R)-1,2-Dichlorocyclopropane is a chiral cyclopropane derivative with two chlorine atoms attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2R)-1,2-Dichlorocyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For example, the reaction of an alkene with a diazo compound in the presence of a rhodium catalyst can yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Dichlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclopropane carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Cyclopropane derivatives with different functional groups.
Reduction: Cyclopropane derivatives with hydrogen or other substituents.
Oxidation: Cyclopropane carboxylic acids or other oxidized products.
Scientific Research Applications
(1R,2R)-1,2-Dichlorocyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Dichlorocyclopropane involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorine atoms and the strained cyclopropane ring, which can undergo ring-opening reactions and other transformations. These interactions can lead to the formation of reactive intermediates that participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-1,2-Dichlorocyclopropane: The enantiomer of (1R,2R)-1,2-Dichlorocyclopropane with similar chemical properties but different stereochemistry.
1,2-Dibromocyclopropane: A similar compound with bromine atoms instead of chlorine.
1,2-Diiodocyclopropane: A similar compound with iodine atoms instead of chlorine.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of chlorine atoms also imparts distinct chemical properties compared to its bromine and iodine analogs.
Properties
CAS No. |
39199-87-6 |
---|---|
Molecular Formula |
C3H4Cl2 |
Molecular Weight |
110.97 g/mol |
IUPAC Name |
(1R,2R)-1,2-dichlorocyclopropane |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3-/m1/s1 |
InChI Key |
YYQKBUMQNFGUGI-PWNYCUMCSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1Cl)Cl |
Canonical SMILES |
C1C(C1Cl)Cl |
Origin of Product |
United States |
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